molecular formula C14H20ClNO3 B1419751 Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride CAS No. 1184976-73-5

Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride

Cat. No. B1419751
CAS RN: 1184976-73-5
M. Wt: 285.76 g/mol
InChI Key: AYGGIWRZODFGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride (MPBH) is a synthetic chemical compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 193-195°C and a molecular weight of 312.77 g/mol. MPBH is a hydrophobic compound and is soluble in organic solvents such as ethanol and methanol. It is a relatively stable compound and can be stored for extended periods of time without significant degradation.

Scientific Research Applications

Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride is used in a wide range of scientific research applications, including the study of enzyme kinetics, drug metabolism, and protein-ligand interactions. It has also been used to study the structure of biological macromolecules, such as DNA and proteins. Additionally, Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride is used in medicinal chemistry as a chiral auxiliary for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride is not yet fully understood. However, it is believed that the compound binds to target molecules and modulates their activity. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The effects of Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride on biochemical and physiological processes have not been extensively studied. However, in vitro studies have shown that the compound can inhibit the activity of certain enzymes and proteins, as well as modulate the activity of certain receptors.

Advantages and Limitations for Lab Experiments

The main advantage of using Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride in laboratory experiments is its stability and solubility in organic solvents. Additionally, it is relatively inexpensive and easy to synthesize. However, the compound is hydrophobic and can be difficult to dissolve in aqueous solutions.

Future Directions

The future directions for research on Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride include further studies on its mechanism of action, biochemical and physiological effects, and its potential applications in medicinal chemistry. Additionally, further studies on the synthesis of Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride and its use in laboratory experiments could lead to improved methods for the synthesis and use of the compound. Finally, further studies on the structure of Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride could lead to the development of new derivatives with improved properties.

properties

IUPAC Name

methyl 3-(piperidin-4-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-3-2-4-13(9-12)18-10-11-5-7-15-8-6-11;/h2-4,9,11,15H,5-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGGIWRZODFGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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